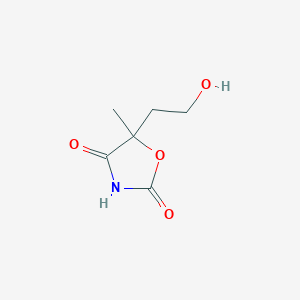

5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, and specific rotation .Applications De Recherche Scientifique

Synthesis of Fluoroalkyl-methyloxazolidine-diones

These compounds, including variants of 5-methyloxazolidine-2,4-dione, have been studied for their potential as indicators of tissue pH. This is particularly relevant in medical imaging and diagnostics (Maeda et al., 1989).

Versatile Synthesis for α-Hydroxyamides

A study describes a new approach to synthesize 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates. These compounds are then used to create α-hydroxyamides, which have various applications in chemical synthesis (Merino et al., 2010).

Biocatalytic Reduction in Medicinal Chemistry

The biotransformation of benzylidenethiazolidine-diones into benzylthiazolidine-diones, using red yeasts, is an example of applying biocatalysis in the synthesis of compounds potentially useful in treating diabetes mellitus (Cantello et al., 1994).

Oxidative Cyclization in Organic Chemistry

The metal-free oxidative cyclization of N-Boc-acrylamides to produce disubstituted oxazolidine-diones demonstrates the utility of these compounds in organic synthesis and chemical research (Duddupudi et al., 2020).

Glucose Tolerance Improvement in Medical Research

Oxazolidinediones have been studied for their effects on glucose tolerance in animals, with some derivatives showing promise in diabetes treatment without inducing hypoglycemia (Schnur & Morville, 1986).

Antidiabetic Agents

The synthesis of thiazolidine-diones and their evaluation as hypoglycemic and hypolipidemic agents highlight the therapeutic potential of these compounds (Sohda et al., 1982).

Anticonvulsive Properties in Pharmacology

The anticonvulsive action of trimethyloxazolidine-dione against drug-induced and electric shock-induced convulsions in experimental animals shows the pharmacological significance of these compounds (Everett & Richards, 1944).

Muscarinic Agonist Activity in Neuroscience

Spirooxazolidine-dione derivatives have been synthesized and evaluated as muscarinic agents, demonstrating their potential in designing new drugs for dementia and other neurological conditions (Tsukamoto et al., 1993).

Safety And Hazards

Orientations Futures

Propriétés

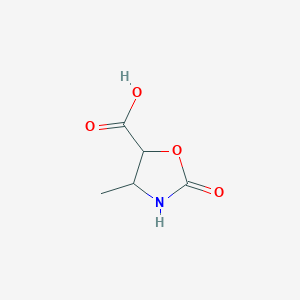

IUPAC Name |

5-(2-hydroxyethyl)-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-6(2-3-8)4(9)7-5(10)11-6/h8H,2-3H2,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXPWSREXNCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)O1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

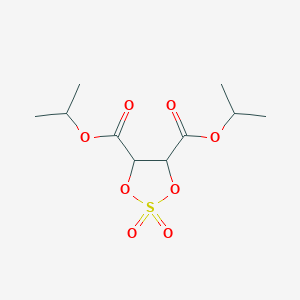

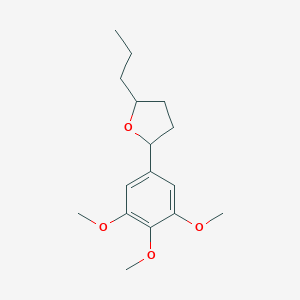

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)